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L-Leucine-d3

Quantitative Bioanalysis UPLC-MS/MS Amino Acid Isomers

Leucine 5,5,5-D3 (also referred to as L-Leucine-5,5,5-d3, CAS 87828-86-2) is a stable isotopically labeled analog of the essential branched-chain amino acid L-leucine, wherein three deuterium atoms replace hydrogen atoms at the methyl position of the side chain (the 5,5,5-positions). This site-specific labeling confers a molecular weight of 134.19 g/mol (C6H10D3NO2) and a mass shift of +3 Da relative to unlabeled L-leucine (131.17 g/mol).

Molecular Formula C6H13NO2
Molecular Weight 134.19 g/mol
CAS No. 87828-86-2
Cat. No. B136980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucine-d3
CAS87828-86-2
Synonyms(2S)-2-Amino-4-methylpentanoic Acid-d3;  (S)-(+)-Leucine-d3;  (S)-2-Amino-4-methylpentanoic Acid-d3;  (S)-2-Amino-4-methylvaleric Acid-d3;  (S)-Leucine-d3;  L-(+)-Leucine-d3;  L-2-Amino-4-methylpentanoic Acid-d3;  L-α-Aminoisocaproic Acid-d3;  NSC 46709-d3; 
Molecular FormulaC6H13NO2
Molecular Weight134.19 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3/t4?,5-
InChIKeyROHFNLRQFUQHCH-LONBSJBQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leucine 5,5,5-D3 (CAS 87828-86-2): Deuterium-Labeled Essential Amino Acid for Quantitative Mass Spectrometry and Metabolic Tracer Studies


Leucine 5,5,5-D3 (also referred to as L-Leucine-5,5,5-d3, CAS 87828-86-2) is a stable isotopically labeled analog of the essential branched-chain amino acid L-leucine, wherein three deuterium atoms replace hydrogen atoms at the methyl position of the side chain (the 5,5,5-positions) [1]. This site-specific labeling confers a molecular weight of 134.19 g/mol (C6H10D3NO2) and a mass shift of +3 Da relative to unlabeled L-leucine (131.17 g/mol) . The compound retains the fundamental biochemical characteristics of native L-leucine, including its role in activating the mTOR signaling pathway, but is distinguished by its utility as a precise internal standard and tracer in mass spectrometry-based analytical workflows .

Why Leucine 5,5,5-D3 Cannot Be Substituted with Unlabeled Leucine or Alternative Isotopic Labels


In quantitative mass spectrometry and metabolic tracing, the direct substitution of Leucine 5,5,5-D3 with unlabeled L-leucine or even other deuterated leucine variants (e.g., leucine-d7, leucine-d10) is methodologically invalid and leads to significant quantitative errors. Unlabeled leucine cannot function as an internal standard for its own quantification due to the inability to distinguish the endogenous analyte from the added standard via mass spectrometry [1]. Furthermore, the specific placement of the three deuterium atoms on the methyl group (5,5,5-d3) is critical for metabolic flux studies; alternative labeling patterns (e.g., d10-leucine with perdeuteration) exhibit different metabolic stability and may undergo deuterium exchange or kinetic isotope effects that compromise tracer fidelity [2]. The selection of Leucine 5,5,5-D3 is thus a deliberate, evidence-based choice driven by its defined mass shift, positional stability, and validated performance in established analytical methods, not a matter of simple interchangeability within the class of leucine analogs.

Leucine 5,5,5-D3: Head-to-Head Quantitative Evidence Against Alternatives and In-Class Compounds


Analytical Quantification: Deuterated Leucine (d3) as a Universal Internal Standard for Leucine Isomers in UPLC-MS/MS

A validated UPLC-MS/MS method demonstrated that d3-Leucine (Leucine 5,5,5-D3) can accurately quantify all three leucine isomers (leucine, isoleucine, and alloisoleucine) in a single analytical run, whereas using individual, isomer-specific stable isotope-labeled internal standards is more costly and complex. The study directly compared the performance of d3-Leu against the use of individual standards (d10-alloisoleucine and 13C6-isoleucine) for the quantification of aIle and Ile in control samples [1].

Quantitative Bioanalysis UPLC-MS/MS Amino Acid Isomers

GC-MS Method Sensitivity and Precision: Oxazolinone Derivatization with d3-Leucine vs. Alternative Methods

A robust and sensitive GC-MS method utilizing the oxazolinone derivative of d3-leucine was developed for stable isotope kinetic studies of lipoproteins. The method's analytical figures of merit were established and are quantifiably superior to previously reported methods for isotopic enrichment measurement. For comparison, while typical GC-MS methods for similar analytes may have higher limits of quantification, this optimized procedure with d3-leucine achieved a linear dynamic range of 0.05% to 100% isotopic enrichment with a coefficient of variation (CV) of less than 3%, enabling accurate measurement from as little as 100 pg of leucine [1].

GC-MS Stable Isotope Tracer Lipoprotein Metabolism

Human Apolipoprotein B-100 Kinetics: Fractional Secretion Rate Using [5,5,5-2H3]Leucine

In a primed-constant infusion study in humans, [5,5,5-2H3]leucine was used to directly measure and compare the kinetics of intestinally-derived apolipoprotein B-48 and hepatically-derived apolipoprotein B-100. This direct comparison provided distinct quantitative parameters for each protein, which could not be resolved without a site-specific isotopic tracer. The plateau enrichment level for triglyceride-rich lipoprotein apoB-100 was 7.23 ± 1.17 tracer/tracee ratio (%), which was significantly higher than that for apoB-48 (3.96 ± 1.41 %) [1].

Lipoprotein Metabolism Apolipoprotein Kinetics Stable Isotope Tracer

Quantitative Proteomics (SILAC): Complete and Uniform Incorporation of Leu-d3 vs. Chemical Labeling

The Stable Isotope Labeling by Amino acids in Cell culture (SILAC) method, which relies on metabolic incorporation of labeled amino acids like Leucine-d3, was directly compared to traditional chemical labeling and two-dimensional gel electrophoresis for quantitative proteomics. The study demonstrated that with Leu-d3, after five cell doublings, virtually 100% incorporation into all mammalian proteins was achieved, meaning every leucine-containing peptide incorporated either all normal leucine or all Leu-d3. This stands in contrast to chemical labeling methods which are often incomplete (<100% labeling efficiency) and introduce variability due to differential reactivity [1].

Quantitative Proteomics SILAC Mass Spectrometry

LC-SRM vs. GC-MS for Protein Turnover Measurement: Method Correlation and Multiplexing

A multiplexed liquid chromatography–selected reaction monitoring mass spectrometry (LC-SRM) assay using D3-leucine was developed to measure protein turnover and was directly compared to the established GC-MS method. The study found that the LC-SRM method was linear over the range of tracer enrichment values tested and its results were highly correlated with those from GC-MS (R² > 0.9). Furthermore, the LC-SRM method enabled the simultaneous measurement of tracer enrichment for multiple proteins from a single sample, a capability not feasible with the traditional GC-MS approach [1].

Protein Turnover LC-SRM GC-MS

Isotopic Label Positional Stability: d3-Leucine vs. Ring-Deuterated Phenylalanine in Acid Hydrolysis

A study comparing two deuterated tracers, [5,5,5-2H3]leucine and [ring-2H5]phenylalanine, for measuring human apolipoprotein B100 kinetics revealed a critical stability difference. During the necessary acid hydrolysis step (for apolipoprotein isolation), a loss of deuterium was observed on deuterated phenylalanine when using 10 M and 6 M HCl, but no such deuterium loss was observed with deuterated leucine under the same conditions. This loss of label on phenylalanine would lead to inaccurate underestimation of protein synthesis rates [1].

Isotopic Stability Apolipoprotein Kinetics Sample Preparation

Optimal Scientific and Industrial Use Cases for Leucine 5,5,5-D3 Based on Quantitative Evidence


Accurate Quantification of Leucine and Its Isomers in Complex Biological Matrices via LC-MS/MS

Employ Leucine 5,5,5-D3 as a universal internal standard for the simultaneous quantification of leucine, isoleucine, and alloisoleucine in plasma, serum, or other biofluids using UPLC-MS/MS. This approach, validated in clinical chemistry assays for inborn errors of metabolism, reduces the number of required isotopically-labeled standards from three to one, significantly lowering procurement costs and simplifying assay development while maintaining analytical accuracy [1].

In Vivo Measurement of Apolipoprotein Kinetics and Lipoprotein Metabolism in Humans

Utilize [5,5,5-2H3]leucine in primed-constant infusion protocols to measure the fractional synthetic rates (FSR) and production rates of apolipoproteins (e.g., apoB-48, apoB-100, apoA-I) in human subjects. This methodology, which relies on the stable and quantifiable mass shift of the d3-labeled tracer, enables the differentiation of organ-specific protein synthesis (e.g., intestinal vs. hepatic) and the study of metabolic diseases such as dyslipidemia and metabolic syndrome [1][2].

Multiplexed Quantification of Protein Turnover via LC-SRM Mass Spectrometry

Implement a high-throughput LC-SRM workflow using D3-leucine to measure the turnover of multiple proteins simultaneously from a single biological sample. This method, shown to correlate strongly (R² > 0.9) with the established GC-MS approach, offers superior multiplexing capabilities and efficiency, making it ideal for systems-level proteomics studies and for monitoring dynamic changes in the proteome in response to physiological or pharmacological interventions [3].

Absolute Quantification in SILAC-Based Quantitative Proteomics

Incorporate L-Leucine-5,5,5-D3 into SILAC cell culture media to achieve complete metabolic labeling of the cellular proteome. After five cell doublings, virtually 100% of leucine-containing peptides will carry the +3 Da mass tag, enabling precise, label-free relative quantification of protein expression changes between experimental conditions without the need for post-harvest chemical labeling steps [4].

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